4-Benzo[b]thiophen-4-yl-1H-imidazole
Description
4-Benzo[b]thiophen-4-yl-1H-imidazole is a heterocyclic compound featuring a benzothiophene moiety fused to an imidazole ring. Notably, it exhibits inhibitory activity against the alpha-1D adrenergic receptor (ADRA1D) with a reported Ki value of 343 nM, suggesting therapeutic relevance in cardiovascular or neurological disorders .
Properties
Molecular Formula |
C11H8N2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-(1-benzothiophen-4-yl)-1H-imidazole |
InChI |
InChI=1S/C11H8N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h1-7H,(H,12,13) |
InChI Key |
QRRRICPYXPJYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C3=CN=CN3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Oxidation Derivatives
highlights structurally related compounds synthesized via Suzuki coupling and oxidation reactions. Key analogs include:
1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole : Replacing the imidazole with benzimidazole reduces steric hindrance but may alter electronic density, affecting receptor binding. Yield: 78% .
Yield: 93% .
Heterocyclic Variants
describes 4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol , an impurity in Brexpiprazole synthesis. Here, the imidazole is replaced with a piperazine ring, emphasizing how heterocycle substitution modulates pharmacokinetics and receptor specificity .
Pharmacological Activity Comparison
Alpha-1D Adrenergic Receptor Inhibition
and provide Ki values for 4-Benzo[b]thiophen-4-yl-1H-imidazole and analogs:
Table 2: Inhibitory Activity Against ADRA1D
| Compound | Ki (nM) | Reference |
|---|---|---|
| 4-Benzo[b]thiophen-4-yl-1H-imidazole | 343 | |
| MAZAPERTINE | 0.2 | |
| NIGULDIPINE | 191 | |
| 8-Piperazin-1-yl-imidazo[1,2-a]pyrazine | 3100 |
Key Findings :
- MAZAPERTINE, a non-imidazole compound, shows superior potency (Ki = 0.2 nM), likely due to optimized steric and electronic interactions.
- The higher Ki of 4-Benzo[b]thiophen-4-yl-1H-imidazole compared to NIGULDIPINE (191 nM) suggests that dibenzothiophene or benzimidazole scaffolds (as in ) may enhance binding affinity.
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